molecular formula C23H22FN3O2 B2686673 2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1357740-70-5

2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2686673
CAS RN: 1357740-70-5
M. Wt: 391.446
InChI Key: SNLRDRSLPRZTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrazolo[1,5-a]pyrazine derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Synthesis and Characterization

  • Multi-step Synthesis and Photophysical Investigation : A study reported the synthesis and photophysical properties of a novel pyrazoline derivative, highlighting its potential as a fluorescent chemosensor for metal ion detection, specifically for Fe3+ ions. This compound demonstrates positive solvatochromism and can determine critical micelle concentration of surfactants such as CTAB and SDS, suggesting a broad application in chemical sensing and analysis (Salman A. Khan, 2020).

  • Electrochemical Properties in Ionic Liquid : Research on the electrochemical properties of fluorinated substrates in room temperature ionic liquid (RTIL) on a platinum electrode revealed insights into the oxidative ring closure reactions. This study opens avenues for more sustainable methods of obtaining pyrazolotriazoles, presenting an environmentally friendly alternative for synthesis (L. Costea et al., 2014).

  • Antitumor Agent Synthesis with Copper(II)-Incorporated Catalyst : The synthesis of substituted benzothiazole derivatives, including an antitumor agent, using a copper(II)-chelated pyrazole functionalized SBA-15 mesoporous silica catalyst, was studied. This approach emphasizes the role of novel compounds in the development of antitumor medications, showcasing the potential medical applications of such chemicals (J. Mondal et al., 2014).

  • Antioxidant and Antimicrobial Evaluation : Schiff bases containing triazole and pyrazole rings were synthesized and evaluated for antioxidant and α-glucosidase inhibitory activities. This research outlines the potential of such compounds in the development of treatments for oxidative stress-related diseases and diabetes (R. Pillai et al., 2019).

Biological Evaluation

  • Anticancer Activity : A study on novel fluoro-substituted benzopyran compounds revealed significant anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This underscores the therapeutic potential of fluoro-substituted compounds in cancer treatment (A. G. Hammam et al., 2005).

  • Antipsychotic Agents Development : The synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols were described, highlighting their potential as novel antipsychotic agents. This research contributes to the understanding of new therapeutic compounds for psychiatric disorders (L. D. Wise et al., 1987).

properties

IUPAC Name

2-(2-butoxyphenyl)-5-[(3-fluorophenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O2/c1-2-3-13-29-22-10-5-4-9-19(22)20-15-21-23(28)26(11-12-27(21)25-20)16-17-7-6-8-18(24)14-17/h4-12,14-15H,2-3,13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLRDRSLPRZTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.